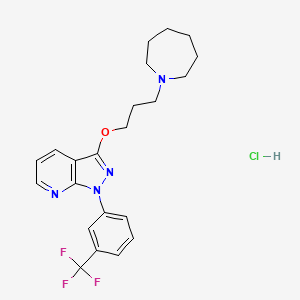

1H-Pyrazolo(3,4-b)pyridine, 3-(3-(hexahydro-1H-azepin-1-yl)propoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the azepane ring and trifluoromethyl group in its structure suggests that it may have unique pharmacological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrazolopyridin-Kerns, die Einführung des Azepans und die Anbindung der Trifluormethylphenylgruppe. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, können umfassen:

Bildung des Pyrazolopyridin-Kerns: Cyclisierungsreaktionen unter Verwendung von Hydrazinderivaten und Pyridincarbonsäuren.

Einführung des Azepans: Nucleophile Substitutionsreaktionen unter Verwendung von Azepan-Derivaten.

Anbindung der Trifluormethylphenylgruppe: Friedel-Crafts-Alkylierungs- oder -Acylierungsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von fortschrittlichen Katalysatorsystemen, kontinuierlichen Fließreaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladium-Katalysator.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den spezifischen funktionellen Gruppen abhängen, die in der Verbindung vorhanden sind, und den verwendeten Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde, um biologische Prozesse und Pfade zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen, wie z. B. bei der Behandlung von neurologischen Erkrankungen oder Krebs.

Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride würde von seinem spezifischen biologischen Ziel abhängen. Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, um seine Wirkungen auszuüben. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

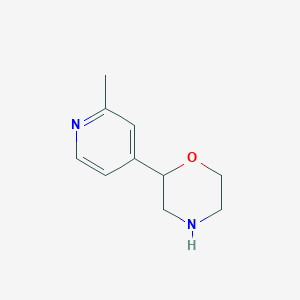

- 3-(3-(Piperidin-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride

- 3-(3-(Morpholin-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride

Einzigartigkeit

Das Vorhandensein des Azepans in 3-(3-(Azepan-1-yl)propoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride kann im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Ringstrukturen einzigartige pharmakologische Eigenschaften verleihen. Die Trifluormethylgruppe kann auch ihre metabolische Stabilität und Bioverfügbarkeit verbessern.

Für detaillierte und spezifische Informationen wird die Konsultation wissenschaftlicher Literatur und Datenbanken empfohlen

Eigenschaften

CAS-Nummer |

38357-93-6 |

|---|---|

Molekularformel |

C22H26ClF3N4O |

Molekulargewicht |

454.9 g/mol |

IUPAC-Name |

3-[3-(azepan-1-yl)propoxy]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride |

InChI |

InChI=1S/C22H25F3N4O.ClH/c23-22(24,25)17-8-5-9-18(16-17)29-20-19(10-6-11-26-20)21(27-29)30-15-7-14-28-12-3-1-2-4-13-28;/h5-6,8-11,16H,1-4,7,12-15H2;1H |

InChI-Schlüssel |

GGMFMONFSMAPIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)CCCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)

![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)

![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)

![(1S,5R,6R)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylicAcidEthylEster](/img/structure/B12293566.png)

![3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293570.png)

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)

![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)